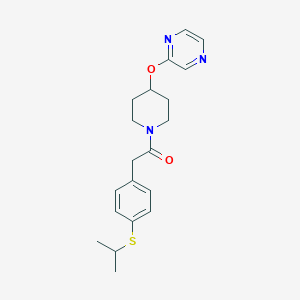

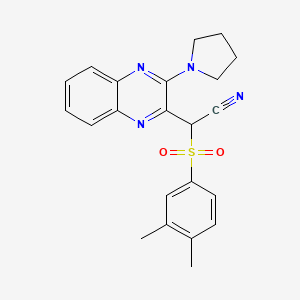

![molecular formula C17H14BrClN2O B2372740 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-51-7](/img/structure/B2372740.png)

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is a compound that contains an indole moiety . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used in the treatment of various disorders .

Synthesis Analysis

Indole derivatives have been synthesized using various methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .

Applications De Recherche Scientifique

Synthesis and Characterization in Derivatives

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has been studied in the context of synthesizing and characterizing various derivatives. These derivatives are often investigated for their potential in pharmaceutical applications. For example, Cheng De-ju (2014) described the synthesis of N-allyl-4-piperidyl benzamide derivatives involving compounds similar to this compound, highlighting their structural characterization and potential bioactivities (Cheng De-ju, 2014).

Anti-inflammatory and Anticancer Properties

Research has explored the anti-inflammatory and anticancer properties of compounds related to this compound. A study by R. Kalsi et al. (1990) synthesized indolyl azetidinones, showing anti-inflammatory activity and potential for comparison with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990). Additionally, Runde Xiong et al. (2019) investigated tryptamine salicylic acid derivatives for their antiproliferative activity against various cancer cell lines, indicating potential anticancer applications (Runde Xiong et al., 2019).

Antipsychotic and Analgesic Potential

Some derivatives have been explored for their potential as antipsychotic and analgesic agents. For instance, T. Högberg et al. (1990) synthesized a series of 5-substituted benzamides, including compounds similar to this compound, and examined their antidopaminergic properties, suggesting their use in investigating dopamine D-2 receptors (T. Högberg et al., 1990). Additionally, S. C. Bachar and S. Lahiri (2004) investigated chloro and bromo substituted indanyl tetrazoles for their analgesic activity, providing insights into the analgesic potential of such compounds (S. C. Bachar, S. Lahiri, 2004).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

These interactions often involve the nitrogen atom in the indole ring, which contributes to the basic properties of indole alkaloids .

Cellular Effects

Indole derivatives have been reported to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-8-13(18)3-4-15(14)19/h2-8,21H,9H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJRHMCPOGWFAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

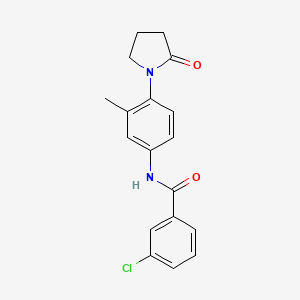

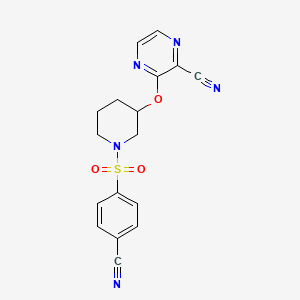

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2372661.png)

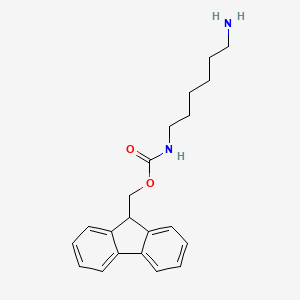

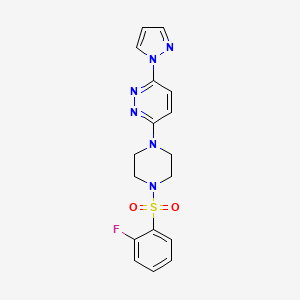

![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)

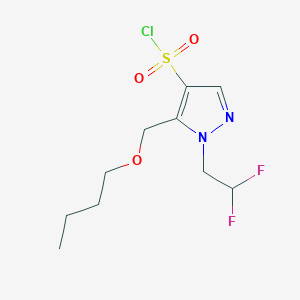

![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)

![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)